1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Vue d'ensemble

Description

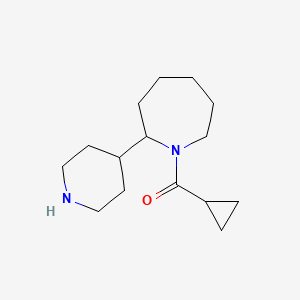

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a complex organic compound with the molecular formula C15H26N2O. It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a piperidin-4-yl group and an azepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the cyclization of a suitable precursor containing the piperidin-4-yl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is characterized by its azepane ring, which is a seven-membered saturated heterocycle. The compound's structure can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O

- Molecular Weight : 206.29 g/mol

- IUPAC Name : this compound

The presence of the piperidine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Inhibition of Protein Kinases

Research indicates that derivatives of azepanes, including this compound, can act as inhibitors of protein kinases such as PKB-alpha (Akt) and PKA. These kinases play crucial roles in cellular signaling pathways associated with cancer and metabolic diseases. Studies have shown that modifications to the azepane structure can enhance inhibitory potency against these targets, making them valuable in cancer therapy .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | PKB-alpha | 5 |

| Other derivatives | PKA | Varies |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. This versatility makes it an important intermediate in the synthesis of more complex pharmaceutical compounds .

Case Study 1: Development of Anticancer Agents

A study focused on the synthesis of azepane derivatives highlighted the modification of this compound to enhance its activity against cancer cell lines. The derivatives were evaluated for their cytotoxic effects, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antibacterial efficacy of this compound using the agar disc-diffusion method. Results indicated that several derivatives displayed significant antibacterial activity with MIC values lower than 0.125 mg/dm³ against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism by which 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be compared with other similar compounds, such as 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)methanamine and 2-(Cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents

Activité Biologique

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, with the CAS number 1315366-17-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclopropane ring structure, which contributes to its biological properties. The compound's molecular formula and weight are not explicitly detailed in the search results, but similar compounds often exhibit diverse pharmacological profiles due to structural variations.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1315366-17-6 |

| Molecular Weight | Not specified |

| Chemical Structure | Cyclopropane derivative |

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to influence various biochemical pathways, including:

- Receptor Binding : Similar compounds often exhibit target selectivity towards neurotransmitter receptors, which may modulate synaptic transmission and influence neurological functions.

- Enzymatic Activity : The introduction of heteroatoms in the structure can enhance binding affinity to enzymes, potentially leading to altered metabolic pathways.

Case Study 1: Neuropharmacological Effects

A recent study investigated the effects of cyclopropane derivatives on neuropharmacological models. The findings indicated that compounds similar to this compound exhibited anxiolytic and antidepressant-like effects in animal models. These effects were attributed to modulation of serotonergic and dopaminergic pathways.

Table 2: Summary of Neuropharmacological Effects

| Compound | Effect | Model Used |

|---|---|---|

| Similar Cyclopropane Derivative | Anxiolytic | Rodent Models |

| Similar Cyclopropane Derivative | Antidepressant-like | Rodent Models |

Case Study 2: Anti-inflammatory Properties

Another relevant study focused on the anti-inflammatory properties of piperidine derivatives. Results showed that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Table 3: Summary of Anti-inflammatory Activity

| Compound | Activity | Assay Type |

|---|---|---|

| Piperidine Derivative | Inhibition of Cytokines | In Vitro Assay |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane?

The synthesis typically involves two key steps: (1) formation of the azepane ring and (2) introduction of the cyclopropanecarbonyl and piperidin-4-yl substituents. A validated method involves cyclization of a linear precursor (e.g., hexamethyleneimine derivatives) under basic conditions, followed by nucleophilic acyl substitution to attach the cyclopropanecarbonyl group. Piperidin-4-yl substitution is achieved via reductive amination or coupling reactions using palladium catalysts . Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 65–70 |

| Acylation | Cyclopropanecarbonyl chloride, Et₃N, CH₂Cl₂ | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the azepane ring conformation and substituent positions. Mass spectrometry (LC-MS/HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classification. Key protocols include:

- Use of PPE (gloves, lab coat, goggles).

- Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, CH₂Cl₂).

- Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ a Design of Experiments (DoE) approach, varying parameters like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables. Computational tools (e.g., density functional theory, DFT) predict transition states to guide solvent selection (e.g., THF vs. DMF) . Example Optimization Table :

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80°C |

| Catalyst (mol%) | 5 | 15 | 10 |

| Solvent | THF | DMF | DMF |

Q. How can contradictions between theoretical predictions and experimental data be resolved?

Discrepancies in stereochemical outcomes or reaction kinetics may arise from unaccounted solvation effects or transition-state stabilization. Validate using:

- Kinetic Isotope Effects (KIE) to probe rate-determining steps.

- In-situ FT-IR/Raman spectroscopy to monitor intermediate formation.

- Molecular Dynamics (MD) simulations incorporating explicit solvent models .

Q. What strategies are used to assess biological activity in pharmacological studies?

- In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) via competitive radioligand binding.

- In vivo models : Evaluate pharmacokinetics (PK) in rodents, focusing on bioavailability and blood-brain barrier penetration.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(Pyridin-2-yl)azepane) to identify critical functional groups .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

- Docking studies (AutoDock Vina) predict binding modes to biological targets.

- Reaction pathway analysis (Gaussian 09) calculates activation energies for acyl transfer steps.

- ADMET prediction (SwissADME) screens for toxicity risks .

Q. What analytical methods are suitable for quantifying impurities in bulk samples?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize the mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to separate degradation products. Validate method precision (<2% RSD) per ICH guidelines .

Q. How can stability studies be designed to evaluate shelf-life under varying conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via:

- Forced degradation (acid/base hydrolysis, oxidative stress).

- LC-MS/MS to identify degradation pathways (e.g., cyclopropane ring opening) .

Q. What theoretical frameworks guide the design of derivatives with enhanced properties?

Leverage Hansch analysis to correlate substituent electronic parameters (σ, π) with bioactivity. Combine with 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic requirements. Validate predictions via synthesis and testing .

Propriétés

IUPAC Name |

cyclopropyl-(2-piperidin-4-ylazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPKWJZGHDLDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.